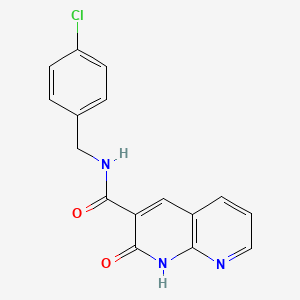
N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a naphthyridine core, which is further functionalized with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the reaction of 4-chlorobenzylamine with 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium(VI) compounds such as pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl Chloride: A related compound with similar structural features but different functional groups.
4-Chlorobenzyl Pyridine: Another compound with a chlorobenzyl group attached to a pyridine ring.
N-(4-Chlorobenzyl)nicotinamide: A derivative of nicotinamide with a chlorobenzyl group
Uniqueness
N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its naphthyridine core provides a versatile scaffold for further modifications and applications in various fields.
Propiedades
Fórmula molecular |
C16H12ClN3O2 |
|---|---|
Peso molecular |
313.74 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-5-3-10(4-6-12)9-19-15(21)13-8-11-2-1-7-18-14(11)20-16(13)22/h1-8H,9H2,(H,19,21)(H,18,20,22) |
Clave InChI |
URADLYKUBNKDKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)Cl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




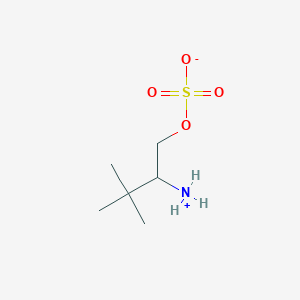

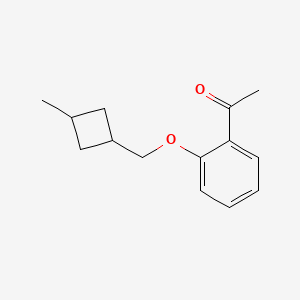
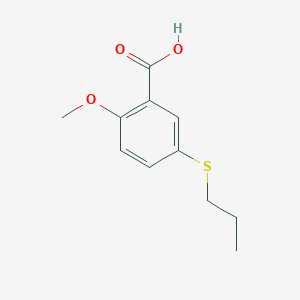
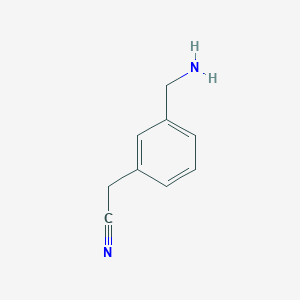
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
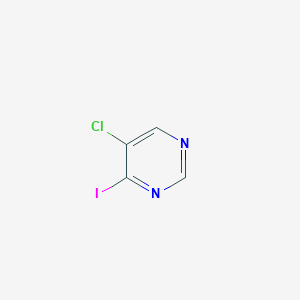

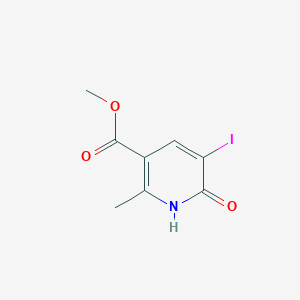
![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)

![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
